

A Comparative Guide to CD73 Inhibitors: AB-680 (Quemliclustat) vs. Other Therapeutics

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Compound of Interest		
Compound Name:	AB-680 ammonium	
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In the landscape of immuno-oncology, the inhibition of the CD73-adenosine axis has emerged as a promising strategy to overcome immunosuppression within the tumor microenvironment. [1][2][3] CD73, an ecto-5'-nucleotidase, plays a pivotal role in the production of extracellular adenosine, a potent immunosuppressive molecule.[1][4][5][6] By targeting CD73, novel therapeutics aim to restore and enhance anti-tumor immune responses. This guide provides a detailed comparison of AB-680 (quemliclustat), a first-in-class small-molecule CD73 inhibitor, with other CD73-targeting agents, focusing on their efficacy as supported by experimental data. [7][8]

Overview of AB-680 and Key Comparators

AB-680 is a potent and selective small-molecule inhibitor of CD73.[5][8] Its design allows for greater tumor penetration compared to monoclonal antibodies.[7] A key comparator is oleclumab (MEDI9447), a human monoclonal antibody that also targets CD73.[9][10] Currently, there are 18 CD73 inhibitors in clinical trials, highlighting the significance of this target in cancer therapy.[4][11]

Comparative Efficacy and Clinical Data

The following tables summarize the available quantitative data on the efficacy of AB-680 and oleclumab from clinical trials.

Table 1: Comparison of AB-680 and Oleclumab Efficacy in Pancreatic Cancer



Feature	AB-680 (Quemliclustat)	Oleclumab
Trial Name	ARC-8 (Phase 1/1b)[7]	Phase I/II Study[9][10]
Cancer Type	Metastatic Pancreatic Ductal Adenocarcinoma (PDAC)[7]	Advanced Pancreatic Cancer[9][10]
Treatment Combination	AB-680 + nab-paclitaxel + gemcitabine + zimberelimab (anti-PD-1)[7]	Oleclumab + durvalumab (anti- PD-L1)[9][10]
Line of Therapy	First-line[7]	Second- or third-line[9][10]
Number of Patients (evaluable)	17[7][12]	20[9][10]
Objective Response Rate (ORR)	41% (7/17)[7][12]	10% (2/20) - Partial Response[9][10]
Disease Control Rate (DCR)	85% (11/13) for patients on treatment >16 weeks[7]	25% (5/20) - includes Stable Disease[9][10]

Table 2: Efficacy of Oleclumab in Advanced Colorectal Cancer

Feature	Oleclumab
Trial Name	Phase I/II Study[9][10]
Cancer Type	Advanced Colorectal Cancer (CRC)[9][10]
Treatment Combination	Oleclumab + durvalumab (anti-PD-L1)[9][10]
Line of Therapy	Second- to fifth-line[9][10]
Number of Patients (evaluable)	21[9][10]
Objective Response Rate (ORR)	4.8% (1/21) - Partial Response[9][10]
Disease Control Rate (DCR)	14.3% (3/21) - includes Stable Disease[9][10]

Preclinical Data Highlights



Preclinical studies have demonstrated the potential of AB-680. In a B16F10 melanoma mouse model, the combination of AB-680 and an anti-PD-1 antibody resulted in significantly decreased tumor burden and increased survival compared to vehicle control.[8] AB-680 has a high potency with a Ki of 5 pM and has been shown to restore T-cell proliferation and cytokine secretion that is dampened by adenosine.[5][8]

Experimental Protocols ARC-8 Study (AB-680)

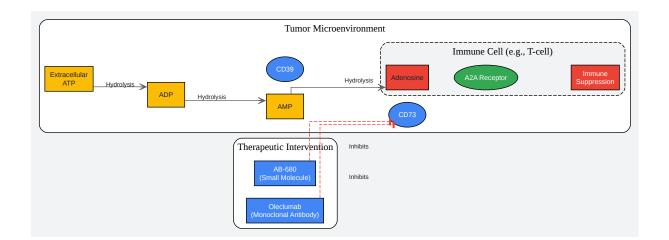
- Study Design: This is a Phase 1/1b, multicenter, open-label study evaluating the safety, tolerability, and clinical activity of AB-680. The Phase 1 portion followed a 3+3 doseescalation design.[7][12]
- Patient Population: The study enrolled patients with previously untreated, metastatic pancreatic ductal adenocarcinoma.[7]
- Treatment Regimen: Patients received AB-680 at escalating doses (25 mg, 50 mg, 75 mg, or 100 mg) intravenously every two weeks, in combination with standard doses of nab-paclitaxel, gemcitabine, and zimberelimab (an anti-PD-1 antibody).[12] The 100mg dose of AB-680 every two weeks was selected for the Phase 1b expansion.[7]

Phase I/II Study (Oleclumab)

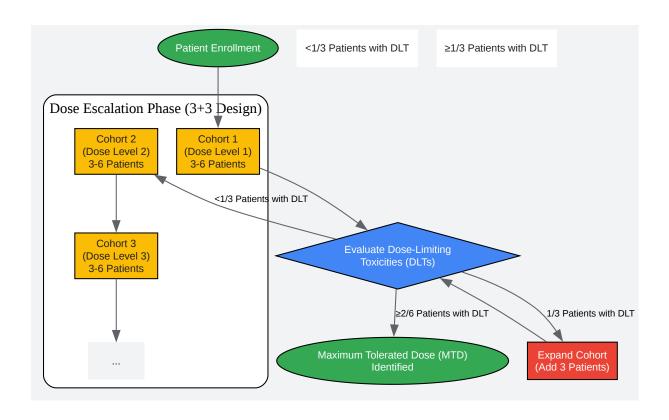
- Study Design: This was a first-in-human, Phase I dose-escalation and expansion study. The dose-escalation phase also utilized a 3+3 design.[9][10]
- Patient Population: The study included patients with advanced, previously treated solid tumors, including pancreatic cancer and colorectal cancer.[13]
- Treatment Regimen: Patients received escalating doses of oleclumab intravenously, either as a monotherapy or in combination with durvalumab (an anti-PD-L1 antibody) administered every two weeks until disease progression.[9][10]

Visualizing the Mechanism and Experimental Design Signaling Pathway of CD73 Inhibition









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